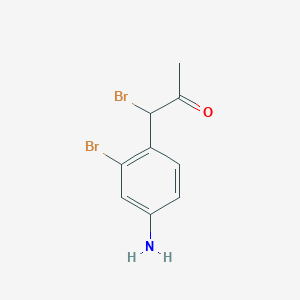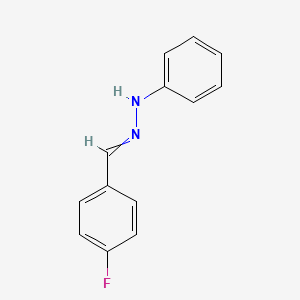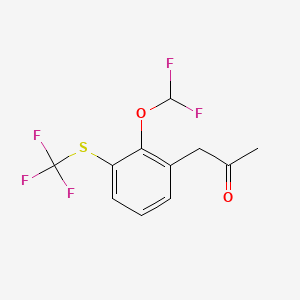
1,4-Dimethyl-2-ethyl-3-fluorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dimethyl-2-ethyl-3-fluorobenzene is an organic compound with the molecular formula C10H13F It is a derivative of benzene, where the benzene ring is substituted with two methyl groups, one ethyl group, and one fluorine atom
准备方法
Synthetic Routes and Reaction Conditions
1,4-Dimethyl-2-ethyl-3-fluorobenzene can be synthesized through several methods, including:
Electrophilic Aromatic Substitution (EAS): This method involves the substitution of hydrogen atoms on the benzene ring with other substituents.
Friedel-Crafts Alkylation: This method involves the alkylation of benzene using alkyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound typically involves large-scale EAS and Friedel-Crafts reactions, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the desired substitution pattern on the benzene ring.
化学反应分析
Types of Reactions
1,4-Dimethyl-2-ethyl-3-fluorobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into different hydrocarbon derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a metal catalyst.
Substitution Reagents: Sodium amide (NaNH2), organolithium reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can introduce various functional groups such as amines or hydroxyl groups.
科学研究应用
1,4-Dimethyl-2-ethyl-3-fluorobenzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
作用机制
The mechanism of action of 1,4-Dimethyl-2-ethyl-3-fluorobenzene involves its interaction with molecular targets through various pathways:
Electrophilic Aromatic Substitution: The compound can act as an electrophile in EAS reactions, forming intermediates that lead to the substitution of hydrogen atoms on the benzene ring.
Nucleophilic Aromatic Substitution: The fluorine atom can be displaced by nucleophiles, leading to the formation of new compounds with different functional groups.
相似化合物的比较
1,4-Dimethyl-2-ethyl-3-fluorobenzene can be compared with other similar compounds such as:
1,4-Dimethylbenzene (p-Xylene): Lacks the ethyl and fluorine substituents, making it less reactive in certain chemical reactions.
1,4-Diethylbenzene: Contains two ethyl groups instead of methyl and ethyl groups, leading to different chemical properties.
1,4-Dimethyl-2-fluorobenzene: Similar structure but lacks the ethyl group, affecting its reactivity and applications .
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific and industrial applications.
属性
分子式 |
C10H13F |
|---|---|
分子量 |
152.21 g/mol |
IUPAC 名称 |
2-ethyl-3-fluoro-1,4-dimethylbenzene |
InChI |
InChI=1S/C10H13F/c1-4-9-7(2)5-6-8(3)10(9)11/h5-6H,4H2,1-3H3 |
InChI 键 |
AMBTVLZLYLEZLU-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C=CC(=C1F)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methanediamine, 1-(2-nitrophenyl)-N,N'-bis[(2-nitrophenyl)methylene]-](/img/structure/B14063662.png)
![Ethyl 2-{[(naphthalen-2-yl)oxy]methyl}prop-2-enoate](/img/structure/B14063680.png)

![4-[(3-Aminopropyl)silyl]-2,2,6,6-tetramethyl-3,5-dioxa-2,6-disilaheptane](/img/structure/B14063691.png)








![{[4-(Dimethylamino)-2-methylphenyl]methylidene}propanedinitrile](/img/structure/B14063764.png)
